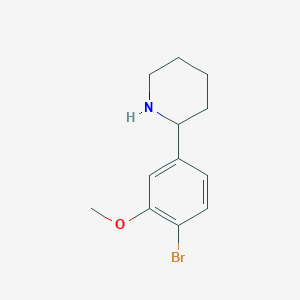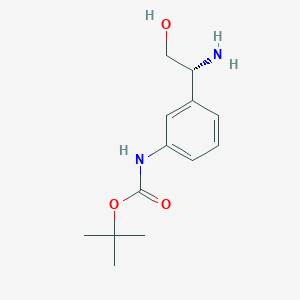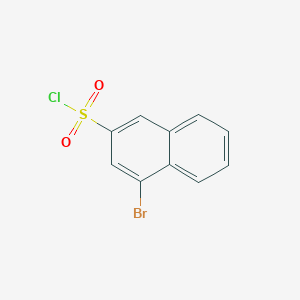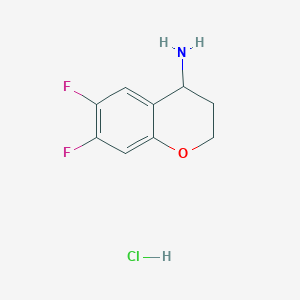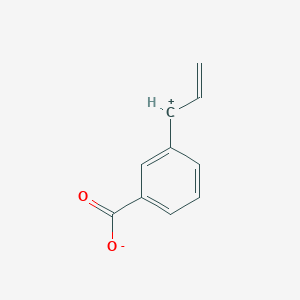
3-(Propa-1,2-dien-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propa-1,2-dien-1-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a propa-1,2-dien-1-yl group This compound is of interest due to its unique chemical structure, which includes an allene group (a molecule with two adjacent double bonds) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propa-1,2-dien-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The propargyl bromide is added to the benzoic acid in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propa-1,2-dien-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The allene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allene group into alkenes or alkanes.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the allene group.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkenes or alkanes.
Substitution: Nitrobenzoic acids or halobenzoic acids.
Aplicaciones Científicas De Investigación
3-(Propa-1,2-dien-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions involving the allene group.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving allene substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Propa-1,2-dien-1-yl)benzoic acid depends on the specific reaction or application. In general, the allene group can participate in various chemical transformations due to its electron-rich nature and ability to form reactive intermediates. The benzoic acid moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one
- 1-(Propa-1,2-dien-1-yl)pyrrolidin-2-one
- 4-methyl-N-phenyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide
Uniqueness
3-(Propa-1,2-dien-1-yl)benzoic acid is unique due to the combination of the allene group and the benzoic acid moiety. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The presence of the allene group allows for unique chemical transformations, while the benzoic acid moiety provides a handle for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H8O2 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-prop-2-enylbenzoate |
InChI |
InChI=1S/C10H8O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H2 |
Clave InChI |
ZSTMZAQNWZYMEH-UHFFFAOYSA-N |
SMILES canónico |
C=C[CH+]C1=CC(=CC=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)
![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)

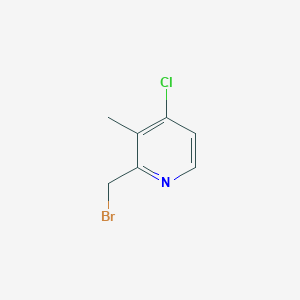

![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
